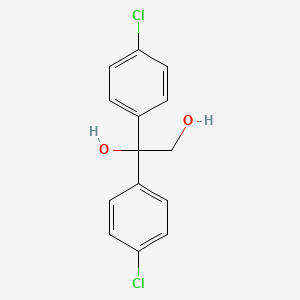

1,1-Bis(4-chlorophenyl)-1,2-ethanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(4-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11/h1-8,17-18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLDPEVKVISPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(C2=CC=C(C=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194994 | |

| Record name | 1,2-Ethanediol, 1,1-bis(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4217-64-5 | |

| Record name | 1,2-Ethanediol, 1,1-bis(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004217645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1,1-bis(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1,1 Bis 4 Chlorophenyl 1,2 Ethanediol

Oxidative Cleavage Reactions

Oxidative cleavage of the carbon-carbon bond in 1,2-diols is a fundamental transformation in organic synthesis, leading to the formation of carbonyl compounds. In the case of 1,1-Bis(4-chlorophenyl)-1,2-ethanediol, this reaction would break the bond between the two carbinol carbons, yielding 4,4'-dichlorobenzophenone (B107185) and formaldehyde.

Aerobic Oxidation Processes

Aerobic oxidation utilizes molecular oxygen as the ultimate oxidant, often in the presence of a metal catalyst. While specific studies on the aerobic oxidation of this compound are not extensively documented, the principles of such reactions on analogous 1,2-diols are well-established. These processes are considered environmentally benign due to the use of air as the oxidant.

The general mechanism for metal-catalyzed aerobic oxidation of a 1,2-diol involves the formation of a metal-diol complex. This is followed by an intramolecular electron transfer and reaction with oxygen to facilitate the cleavage of the C-C bond. For this compound, this would proceed as follows:

Coordination: The diol coordinates to a metal center (e.g., Cu, Fe, Ru).

Oxidation of the Metal: The metal center is oxidized by O₂, often forming a high-valent metal-oxo or metal-peroxo species.

C-C Bond Cleavage: This reactive species then effects the cleavage of the C-C bond of the coordinated diol, leading to the formation of 4,4'-dichlorobenzophenone and formaldehyde.

Catalyst Regeneration: The metal catalyst is regenerated in its lower oxidation state, completing the catalytic cycle.

Catalytic Systems for Carbon-Carbon Bond Scission

Several catalytic systems have been developed for the oxidative cleavage of 1,2-diols, and these are applicable to this compound.

Iron Catalysts: Inorganic-ligand supported iron catalysts have been shown to be effective for the oxidative C-C bond cleavage of 1,2-diols using hydrogen peroxide as the terminal oxidant. rsc.org The reaction proceeds in an acidic medium, and the catalyst can often be recovered and reused. rsc.org

Copper Catalysts: Copper complexes are also known to catalyze the aerobic oxidative cleavage of 1,2-diols. nih.govrsc.org The mechanism is believed to involve a copper(I)-catalyzed process. nih.gov

Ruthenium Catalysts: Ruthenium complexes are versatile catalysts for a variety of oxidation reactions, including the C-C bond cleavage of diols.

Periodate and Lead Tetraacetate: While not catalytic in the metal, stoichiometric reagents like periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄) are classic reagents for the efficient and high-yield cleavage of vicinal diols to form aldehydes and ketones.

The expected products from the oxidative cleavage of this compound are summarized in the table below.

| Starting Material | Reagent/Catalyst | Product 1 | Product 2 |

| This compound | Aerobic Oxidation (e.g., Cu, Fe catalyst) | 4,4'-Dichlorobenzophenone | Formaldehyde |

| This compound | HIO₄ or Pb(OAc)₄ | 4,4'-Dichlorobenzophenone | Formaldehyde |

Regioselectivity and Chemoselectivity in Diol Oxidation

For an unsymmetrical diol like this compound, the two hydroxyl groups are chemically distinct (one tertiary and one primary). Oxidation without C-C bond cleavage would lead to different products depending on which hydroxyl group is oxidized.

Regioselectivity: This refers to the preferential reaction of one functional group over another. In the oxidation of this diol, selective oxidation of the primary alcohol would yield a hydroxyaldehyde, while oxidation of the tertiary alcohol is not possible without C-C bond cleavage. Therefore, any oxidation of the tertiary alcohol center would lead to cleavage. The selective oxidation of the primary alcohol can be challenging and often depends on the specific catalyst and reaction conditions used. acs.orgrsc.org

Chemoselectivity: This refers to the selective reaction of one type of functional group in the presence of others. In the context of this compound, a chemoselective oxidation would involve the oxidation of one of the hydroxyl groups without affecting the chloro-aromatic rings. Many modern catalytic systems are designed to be highly chemoselective, tolerating a variety of functional groups. nih.govresearchgate.net

Deoxygenation and Reduction Processes

Deoxygenation and reduction reactions of this compound involve the removal of one or both hydroxyl groups.

Titanium-catalyzed Deoxygenation Studies

Titanium-based reagents, particularly low-valent titanium species, are powerful tools for the deoxygenation of alcohols and diols. While specific studies on this compound are limited, the deoxygenation of benzylic alcohols using titanium catalysts is a well-established process. researchgate.netresearchgate.netrsc.org

A common method involves the use of a Cp₂TiCl₂ precatalyst with a silane (B1218182) as a reductant. The mechanism is thought to involve the formation of a titanium(III) active species which can coordinate to the alcohol. This is followed by C-O bond cleavage, which can occur via a radical mechanism. For a 1,2-diol, this can lead to the formation of an alkene through a McMurry-type reaction, or to the corresponding alkane depending on the reaction conditions. Given the benzylic nature of the tertiary alcohol in this compound, it is expected to be reactive under these conditions.

Hydrogenation and Dehydration Reactions

Hydrogenation: Catalytic hydrogenation of diols typically leads to the corresponding alkanes, although the reaction can be challenging and often requires harsh conditions. For this compound, hydrogenation would involve the removal of both hydroxyl groups to yield 1,1-bis(4-chlorophenyl)ethane. This reaction is generally carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The benzylic nature of the tertiary hydroxyl group would facilitate its hydrogenolysis.

| Starting Material | Reagent/Catalyst | Product |

| This compound | H₂ / Pd/C or Raney Ni | 1,1-Bis(4-chlorophenyl)ethane |

Dehydration: Acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.org For this compound, this reaction would likely proceed through an E1 mechanism due to the presence of the tertiary alcohol which can form a stable benzylic carbocation upon protonation and loss of water. The initial carbocation formed at the tertiary center could then undergo a rearrangement (a 1,2-hydride shift from the adjacent carbon) followed by elimination of a proton to yield an enol, which would tautomerize to the more stable ketone. A plausible major product would be 1,1-bis(4-chlorophenyl)ethan-2-one. Alternatively, direct elimination of a proton from the adjacent carbon could lead to an enol that tautomerizes to 2,2-bis(4-chlorophenyl)acetaldehyde. The specific product distribution would depend on the reaction conditions and the relative stabilities of the possible intermediates and products. A recent study has also shown the photocatalyzed dehydration of 1-aryl-1,2-ethanediols to methyl ketones. nih.govresearchgate.net

| Starting Material | Reagent/Catalyst | Plausible Major Product |

| This compound | Acid Catalyst (e.g., H₂SO₄) | 1,1-Bis(4-chlorophenyl)ethan-2-one |

Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement)

The structural arrangement of this compound, featuring hydroxyl groups on adjacent carbon atoms, makes it a candidate for acid-catalyzed rearrangement reactions, most notably the pinacol rearrangement.

Acid-catalyzed Rearrangements of Vicinal Diols

The pinacol rearrangement is a classic and valuable method for converting 1,2-diols (vicinal diols) into carbonyl compounds, such as ketones or aldehydes, under acidic conditions. synarchive.comwikipedia.org The mechanism is a multi-step process initiated by the protonation of one of the hydroxyl groups by an acid catalyst. masterorganicchemistry.com This protonation converts the hydroxyl group into a good leaving group (water).

The key steps of the mechanism are as follows:

Protonation: An acid catalyst protonates one of the two hydroxyl groups. psiberg.com

Loss of Water: The protonated hydroxyl group departs as a water molecule, generating a carbocation intermediate. masterorganicchemistry.compearson.com

1,2-Shift: A substituent (alkyl, aryl, or hydride) from the adjacent carbon migrates to the positively charged carbon. This 1,2-shift is the defining step of the rearrangement. psiberg.com

Deprotonation: A final deprotonation of the remaining hydroxyl group yields the stable carbonyl product. pearson.com

In the case of an unsymmetrical diol like this compound, the initial protonation can occur at one of two distinct hydroxyl groups (at C1 or C2). The pathway taken is dictated by the formation of the more stable carbocation intermediate. wikipedia.org

Pathway A: Protonation at C2-OH: Loss of water from the C2 hydroxyl group would form a secondary carbocation at C2.

Pathway B: Protonation at C1-OH: Loss of water from the C1 hydroxyl group would form a tertiary benzylic carbocation at C1. This carbocation is significantly stabilized by resonance with the two attached 4-chlorophenyl rings.

Due to the superior stability of the tertiary benzylic carbocation, Pathway B is the overwhelmingly favored mechanism for this compound.

| Pathway | Protonation Site | Carbocation Intermediate | Stability |

| A | C2-OH | Secondary | Less Stable |

| B | C1-OH | Tertiary, Benzylic | More Stable |

Migratory Aptitudes of Substituted Phenyl Groups

Once the more stable carbocation is formed at C1, the subsequent step involves the migration of a group from the adjacent carbon (C2) to the carbocation center. The groups available for migration are a hydrogen atom and another hydrogen atom. However, the rearrangement of interest involves the migration of a group to the carbocation center to form a more stable species. In the context of the pinacol rearrangement, the migratory aptitude refers to the relative rate at which a group migrates. wikipedia.org

The general order of migratory aptitude is often cited as: Hydride (H) > Aryl (Ar) > Alkyl. mychemblog.com The group that can better stabilize a positive charge during the transition state of the migration will migrate preferentially. stackexchange.com Electron-donating groups on an aryl substituent enhance its migratory aptitude, while electron-withdrawing groups decrease it. The 4-chlorophenyl group, with the electron-withdrawing chlorine atom, has a lower migratory aptitude than an unsubstituted phenyl group.

In the rearrangement of the carbocation formed from this compound (the tertiary benzylic carbocation at C1), the migrating group must come from C2. The only available migrating group from C2 is a hydrogen atom (a hydride shift). Therefore, a 1,2-hydride shift occurs, leading to the formation of 2,2-bis(4-chlorophenyl)acetaldehyde.

| Migrating Group | Relative Aptitude | Predicted Product of Rearrangement |

| Hydrogen (Hydride) | High | 2,2-Bis(4-chlorophenyl)acetaldehyde |

| 4-Chlorophenyl | Lower than Hydride | Not the primary migrating group in this case |

Derivatization and Functional Group Interconversions

The two hydroxyl groups of this compound are reactive sites that can be readily modified through various derivatization reactions, allowing for the synthesis of new compounds with altered physical and chemical properties.

Esterification and Etherification Studies

Like other alcohols, the hydroxyl groups of this compound can undergo esterification and etherification.

Esterification: This reaction involves treating the diol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. The reaction can be catalyzed by an acid. Depending on the stoichiometry of the reagents, either a mono-ester or a di-ester can be formed. For instance, reaction with two equivalents of acetyl chloride would yield 1,2-diacetoxy-1,1-bis(4-chlorophenyl)ethane.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the diol is first converted to a dialkoxide using a strong base, followed by reaction with an alkyl halide. For example, treatment with sodium hydride and then methyl iodide would produce 1,2-dimethoxy-1,1-bis(4-chlorophenyl)ethane.

While specific studies on the esterification and etherification of this compound are not extensively documented in readily available literature, the reactions are expected to proceed based on the well-established reactivity of vicinal diols.

| Reaction Type | Reagent Example | Potential Product |

| Esterification (Di-acylation) | Acetyl Chloride (CH₃COCl) | 1,2-Diacetoxy-1,1-bis(4-chlorophenyl)ethane |

| Etherification (Di-alkylation) | Methyl Iodide (CH₃I) | 1,2-Dimethoxy-1,1-bis(4-chlorophenyl)ethane |

Formation of Cyclic Derivatives

Vicinal diols are particularly useful for the formation of cyclic derivatives, most commonly cyclic acetals (specifically, 1,3-dioxolanes). organic-chemistry.org This reaction involves the acid-catalyzed condensation of the diol with an aldehyde or a ketone. libretexts.org The formation of a five-membered ring is entropically and kinetically favorable. chemtube3d.com

This reaction is often used to protect the hydroxyl groups of the diol or, conversely, to protect the carbonyl group of the aldehyde or ketone. chemistrysteps.comyoutube.com For example, reacting this compound with acetone (B3395972) in the presence of an acid catalyst would yield 2,2-dimethyl-4,4-bis(4-chlorophenyl)-1,3-dioxolane. The reaction is reversible and the diol can be regenerated by treatment with aqueous acid. libretexts.org

| Carbonyl Compound | Cyclic Derivative Formed | Product Name |

| Acetone | Cyclic Acetal (from a ketone) | 2,2-Dimethyl-4,4-bis(4-chlorophenyl)-1,3-dioxolane |

| Formaldehyde | Cyclic Acetal (from an aldehyde) | 4,4-Bis(4-chlorophenyl)-1,3-dioxolane |

Structural and Stereochemical Characterization of 1,1 Bis 4 Chlorophenyl 1,2 Ethanediol and Its Analogs

Advanced Spectroscopic Investigations

The comprehensive characterization of 1,1-Bis(4-chlorophenyl)-1,2-ethanediol is achieved through a combination of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiral Chromatography, provide complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, the connectivity of atoms and their spatial relationships can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for aromatic, methine, methylene (B1212753), and hydroxyl protons.

Aromatic Protons (Ar-H): The two 4-chlorophenyl groups will produce signals in the aromatic region, typically between δ 7.20 and 7.50 ppm. Due to the para-substitution, the protons on each ring will form a characteristic AA'BB' spin system, which often appears as two sets of doublets.

Methylene and Methine Protons (-CH₂- and -CH-): The ethane (B1197151) backbone contains a tertiary carbon (C1) and a secondary carbon (C2). The proton attached to C1 (-CH-) and the two protons on C2 (-CH₂-) would likely appear as a complex multiplet system due to vicinal coupling. Based on analogs, the methine proton (H1) is expected around δ 4.8-5.0 ppm, while the methylene protons (H2) would be found further upfield, approximately in the δ 3.6-3.8 ppm range.

Hydroxyl Protons (-OH): The signals for the two hydroxyl protons can appear over a broad chemical shift range (typically δ 2-5 ppm) and their position is highly dependent on solvent, concentration, and temperature. They may appear as broad singlets or could show coupling to the adjacent C-H protons under specific conditions (e.g., in DMSO-d₆ solvent).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: Signals for the aromatic carbons are expected in the δ 125-145 ppm range. The carbon atom bonded to the chlorine (C-Cl) would appear around δ 133-135 ppm, while the quaternary aromatic carbon attached to the ethane backbone (ipso-carbon) would be found near δ 140-144 ppm. rsc.org

Aliphatic Carbons: The two carbons of the ethane backbone (C1 and C2) are expected to resonate around δ 75-80 ppm for C1 (bearing two aryl groups and a hydroxyl) and δ 65-70 ppm for C2 (bearing one hydroxyl group).

The following table summarizes the predicted NMR data for this compound.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Ar-H (ortho to C1) | ~ 7.40 (d) | ~ 128.5 | AA'BB' system with Ar-H (meta) |

| Ar-H (meta to C1) | ~ 7.30 (d) | ~ 129.0 | AA'BB' system with Ar-H (ortho) |

| C1-Ar (ipso) | - | ~ 142.0 | Quaternary Carbon |

| C4-Cl | - | ~ 134.0 | Quaternary Carbon |

| H1-C1 | ~ 4.9 | ~ 78.0 | Methine proton |

| H2-C2 | ~ 3.7 | ~ 68.0 | Methylene protons |

| C1-OH | Broad singlet | - | Chemical shift is variable |

Data are estimated based on values for analogous compounds and general substituent effects.

To unequivocally assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. youtube.comemerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear cross-peak between the methine proton on C1 and the methylene protons on C2, confirming the ethanediol backbone connectivity. youtube.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would be used to definitively assign the ¹³C signals for C1 and C2 based on the previously assigned ¹H signals. ustc.edu.cn

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. Data from the parent 1,2-ethanediol (B42446) and related chlorinated aromatic compounds provide a basis for these assignments. nist.govspectrabase.comnist.gov

Key vibrational modes include:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹). Aliphatic C-H stretching from the ethane backbone will be observed as bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bonds of the primary and tertiary alcohol groups will result in strong absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the 1000-1100 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1050 - 1150 | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Under electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙) which can then undergo various fragmentation processes.

The predicted fragmentation pattern would include:

Molecular Ion (M⁺˙): The intact molecular ion should be observable, confirming the molecular weight of the compound. The presence of two chlorine atoms will lead to a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Alpha-Cleavage: The most favorable cleavage is often the C1-C2 bond scission. This would result in a stable, resonance-delocalized cation [C(C₆H₄Cl)₂OH]⁺.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion at [M-H₂O]⁺˙ (m/z).

Fragmentation of Aryl Groups: Further fragmentation can involve the loss of a chlorine radical (Cl•) or a molecule of HCl from the chlorophenyl groups.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]⁺˙ | Molecular Ion | 282/284/286 |

| [M - H₂O]⁺˙ | Loss of water | 264/266/268 |

| [M - CH₂OH]⁺ | Alpha-cleavage | 251/253 |

| [C₇H₆Cl]⁺ | Chlorotropylium ion | 111/113 |

m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ³⁷Cl).

Chiral Chromatography for Enantiomeric Purity Determination

The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. sigmaaldrich.comphenomenex.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. phenomenex.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation.

Chiral Stationary Phases (CSPs): For chiral alcohols and compounds with aromatic rings, polysaccharide-based CSPs are often highly effective. Columns based on derivatives of cellulose (B213188) or amylose (B160209) (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are commonly screened for such separations. shimadzu.com

Mobile Phases: Method development typically involves screening different mobile phase systems.

Normal Phase: Mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are frequently used.

Reversed Phase: Mixtures of water or aqueous buffers with acetonitrile (B52724) or methanol (B129727) are used with compatible CSPs.

Polar Organic Mode: Using a single polar organic solvent like methanol or acetonitrile can also be effective.

The determination of enantiomeric purity is critical in fields where stereochemistry influences biological activity or material properties.

Commonly Screened Systems for Chiral Separation of Diols

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Mode |

|---|---|---|

| Polysaccharide (Cellulose/Amylose derivatives) | Hexane/Isopropanol | Normal Phase |

| Polysaccharide (Cellulose/Amylose derivatives) | Acetonitrile/Methanol | Polar Organic / Reversed Phase |

| Pirkle-type (Brush-type) | Hexane/Isopropanol | Normal Phase |

X-ray Crystallography and Solid-State Structural Analysis

While a specific, publicly available single-crystal X-ray diffraction study for this compound could not be identified in the reviewed literature, the solid-state characteristics of this molecule can be inferred from the analysis of structurally related compounds. The arrangement of molecules in the crystalline lattice is dictated by a combination of steric factors and non-covalent intermolecular interactions.

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds originating from its two hydroxyl groups. In the crystal structure of the simpler analog, 1-phenyl-1,2-ethanediol, a supramolecular network is formed through intermolecular O-H···O and C-H···O hydrogen bonds. It is highly probable that the subject compound would form similar extensive networks of hydrogen bonds, which are primary drivers in the molecular packing of diols.

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Analog |

|---|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl of adjacent molecule) | O···O distance ~2.7-2.9 Å | 1-phenyl-1,2-ethanediol |

| Hydrogen Bond | C-H (aromatic) | O (hydroxyl) | H···O distance ~2.2-2.6 Å | 1-phenyl-1,2-ethanediol |

| π-π Stacking | 4-chlorophenyl ring | 4-chlorophenyl ring | Centroid-centroid distance ~3.5-3.8 Å | (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione nih.gov |

| C-H···π Interaction | C-H (aromatic) | π-system of 4-chlorophenyl ring | H···centroid distance ~2.5-2.9 Å | 1-phenyl-1,2-ethanediol |

The specific conformation adopted by this compound in the solid state would be a balance between minimizing steric hindrance from the bulky 4-chlorophenyl groups and optimizing intermolecular interactions. A key conformational feature is the torsion angle along the central C-C bond of the ethanediol backbone (O-C-C-O). For 1,2-ethanediol itself, the gauche conformer is typically favored in the crystalline state. nih.gov This preference is often driven by the formation of intramolecular hydrogen bonds, although intermolecular forces in a crystal lattice can favor other conformations.

The orientation of the two 4-chlorophenyl rings relative to the ethane core is also critical. In an analog, (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione, the dihedral angle between the two aromatic rings is 64.74(5)°, and the dicarbonyl unit adopts an s-trans conformation with an O=C–C=O torsion angle of -110.65(12)°. nih.gov While the electronic properties of a dione (B5365651) differ from a diol, this illustrates how the phenyl rings are typically twisted out of a coplanar arrangement to relieve steric strain. For this compound, significant rotation around the C-C bonds connecting the phenyl rings to the ethane backbone is expected.

Table 2: Representative Torsion Angles from Structurally Related Compounds

| Compound | Torsion Angle | Value (°) | Significance |

|---|---|---|---|

| (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione nih.gov | O=C-C=O | -110.65 (12) | Describes the conformation of the central backbone. |

| (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione nih.gov | Phenyl-C-C-Phenyl (dihedral) | 64.74 (5) | Indicates the relative orientation of the two aromatic rings. |

| 1,2-Ethanediol (general) nih.gov | O-C-C-O | ~60 (gauche) | Common conformation for 1,2-diols in the solid state. |

Stereoisomerism and Chirality

The structure of this compound contains two adjacent chiral centers at the C1 and C2 positions of the ethane backbone. This gives rise to the possibility of stereoisomerism, specifically the existence of diastereomers and enantiomers.

The two stereocenters in the molecule mean that it can exist as a pair of enantiomers ((1R,2R) and (1S,2S)), which constitute the racemic or dl-pair, and an achiral meso compound ((1R,2S) or (1S,2R), which are identical due to a plane of symmetry). The synthesis of such compounds from achiral precursors without chiral control typically results in a mixture of these diastereomers.

While specific studies detailing the diastereomeric ratio for the synthesis of this compound are not prominent, crystallographic analysis of the closely related compound (E,E)-1,1'-[1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) provides direct evidence for the co-existence of these stereoisomeric forms. nih.gov One of its crystalline polymorphs was determined to be a three-component superposition of the S,S and R,R enantiomers (the dl-pair) along with the meso form. nih.govresearchgate.net This finding strongly suggests that syntheses of the 1,2-bis(4-chlorophenyl)ethane core can readily produce both dl and meso isomers, and the ratio would be dependent on the specific reaction pathway and conditions.

The separation of the racemic mixture (dl-pair) into its constituent enantiomers or the direct synthesis of a single enantiomer is crucial for applications where stereochemistry is important. Although no specific enantioselective synthesis or resolution protocol for this compound has been reported, several general strategies are applicable.

Resolution of Racemates:

Diastereomeric Salt Formation: This classical method involves reacting the racemic diol with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid derivatives), to form diastereomeric salts. google.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the diol can then be recovered by removing the resolving agent.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers on both analytical and preparative scales. mdpi.comresearchgate.net This method separates the enantiomers based on their differential interactions with the chiral environment of the column.

Enantioselective Synthesis: A plausible route for the enantioselective synthesis of this compound would be the asymmetric dihydroxylation of a suitable alkene precursor, such as 1,1-bis(4-chlorophenyl)ethene. Catalytic systems, like those based on osmium and employing chiral ligands derived from cinchona alkaloids, are well-established for converting alkenes to chiral diols with high enantioselectivity. iupac.org

Table 3: Potential Methods for Obtaining Enantiopure this compound

| Method | Type | Description | Key Components |

|---|---|---|---|

| Fractional Crystallization | Resolution | Formation of separable diastereomeric salts. | Chiral resolving agents (e.g., di-p-toluoyl-L-tartaric acid). rsc.org |

| Preparative HPLC | Resolution | Chromatographic separation on a chiral column. | Chiral Stationary Phase (CSP). mdpi.com |

| Asymmetric Dihydroxylation | Synthesis | Enantioselective conversion of an alkene to a diol. | Osmium catalyst, chiral ligand (e.g., derivatives of dihydroquinidine). iupac.org |

Theoretical Studies and Computational Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic structure of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for 1,1-Bis(4-chlorophenyl)-1,2-ethanediol would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, regions with high electron density are typically more susceptible to electrophilic attack, while regions with low electron density are prone to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the reactivity of this compound. These parameters include:

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A hypothetical table of these parameters for this compound would look like this:

| Parameter | Formula | Significance for this compound |

| HOMO Energy | EHOMO | Indicates the electron-donating ability. |

| LUMO Energy | ELUMO | Indicates the electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity. |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Predicts the overall electron-attracting tendency. |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Measures resistance to deformation of the electron cloud. |

| Chemical Softness | S = 1/(2η) | Indicates the degree of reactivity. |

| Electrophilicity Index | ω = χ2/(2η) | Quantifies the electrophilic character. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. It provides a detailed picture of the bonding and electronic structure of a molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. The strength of these interactions can be quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction. NBO analysis can also provide information about the hybridization of atomic orbitals and the natural atomic charges on each atom, which are useful for understanding the molecule's polarity and reactivity.

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using DFT methods. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. By comparing the calculated spectrum with an experimental spectrum, one can confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. This correlation is a powerful tool for structural elucidation. For this compound, such calculations would help in interpreting its experimental IR and Raman spectra, providing a deeper understanding of its molecular vibrations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

The conformation of a molecule can significantly affect its physical and chemical properties. This compound has several rotatable bonds, allowing it to adopt different conformations. Molecular dynamics simulations can be used to study the conformational dynamics of this molecule in a solvent, such as water or an organic solvent. These simulations would provide insights into the preferred conformations of the molecule in solution and the energetic barriers between different conformations. This information is crucial for understanding how the molecule behaves in a real-world environment and how it might interact with other molecules. The simulations would track the trajectory of each atom over time, revealing the flexibility of the molecule and the time scales of conformational changes.

Solvent Effects on Molecular Properties

The surrounding solvent can significantly influence the properties of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. mdpi.comnih.gov For molecules containing polar groups and aromatic rings, like this compound, solvents can alter conformational preferences, dipole moments, and electronic properties.

Theoretical investigations on related chlorinated aromatic compounds have shown that increasing solvent polarity can lead to noticeable shifts in spectroscopic properties. rsc.org For instance, a study on chlorinated harmine (B1663883) derivatives demonstrated that computational methods can accurately model solvent-dependent one- and two-photon absorption spectra. nih.govrsc.org It is reasonable to infer that similar effects would be observed for this compound. An increase in solvent polarity would likely lead to a stabilization of more polar conformers and a shift in its UV-Vis absorption maxima.

To illustrate the potential impact of solvents, the following table presents hypothetical calculated dipole moments for this compound in different solvent environments, based on general trends observed for similar molecules.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.15 |

| Toluene | 2.4 | 2.58 |

| Dichloromethane | 8.9 | 3.12 |

| Acetonitrile (B52724) | 37.5 | 3.45 |

| Water | 80.1 | 3.68 |

Note: The data in this table is illustrative and based on general principles of solvent effects on polar molecules, not on specific computational results for this compound.

Reaction Pathway Elucidation via Computational Modeling

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the identification of intermediates and transition states.

Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. For instance, DFT studies on the cleavage of chloroacetanilide herbicides have successfully elucidated the SN2 reaction mechanism and the influence of different nucleophiles. mdpi.com

For this compound, transition state calculations could be applied to understand its formation, such as from the hydrolysis of a corresponding epoxide, or its degradation pathways. These calculations would reveal the precise three-dimensional arrangement of atoms at the peak of the reaction energy profile and provide the activation energy, a key parameter in determining reaction rates.

Many chemical transformations are facilitated by catalysts, and computational modeling can unravel the step-by-step mechanism of a catalytic cycle. This involves calculating the energies of all intermediates and transition states in the cycle. While no specific catalytic cycle studies involving this compound were found, the synthesis of a related compound, (R)-p-chlorophenyl-1,2-ethanediol, has been achieved using epoxide hydrolases. nih.govresearchgate.net Computational analysis of such an enzymatic catalytic cycle would involve docking the substrate into the enzyme's active site and then using quantum mechanics/molecular mechanics (QM/MM) methods to model the enzymatic reaction, identifying key amino acid residues involved in catalysis.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uknih.gov The accuracy of these predictions has been shown to be high for a wide range of organic molecules, including those containing halogen atoms. nih.gov

For this compound, GIAO/DFT calculations could predict the 1H and 13C chemical shifts. These theoretical values can be compared with experimental spectra to confirm the structure and assign specific signals to the corresponding nuclei. The following table provides an example of how predicted NMR chemical shifts for a fragment of the molecule might be presented.

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

| C1 (CH-OH) | 75.2 | 4.85 |

| C2 (C(Ar)2-OH) | 82.5 | - |

| C (ipso-Ar) | 140.1 | - |

| C (ortho-Ar) | 129.8 | 7.35 |

| C (meta-Ar) | 128.9 | 7.28 |

| C (para-Ar, with Cl) | 134.5 | - |

| OH (on C1) | - | 3.50 |

| OH (on C2) | - | 4.10 |

Note: This data is hypothetical and serves as an illustration of typical computational NMR predictions for similar chemical environments. It does not represent actual calculated values for this compound.

Computational chemistry can also simulate vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. cardiff.ac.uk These simulations are invaluable for interpreting experimental spectra and assigning vibrational modes to specific molecular motions. DFT calculations have been successfully used to simulate the IR and Raman spectra of various organic molecules, including those with chlorophenyl groups. researchgate.netscispace.com

A computational analysis of this compound would yield a set of vibrational frequencies corresponding to stretching, bending, and torsional modes of its functional groups. For example, characteristic frequencies for the O-H stretch, C-O stretch, C-Cl stretch, and aromatic C-H and C=C stretching vibrations could be predicted and compared with experimental data to confirm the molecular structure.

Environmental Fate and Degradation Pathways

Metabolic and Environmental Degradation of Related Compounds (e.g., DDT)

The environmental degradation of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) is a well-documented process that serves as a crucial analogue for understanding the potential fate of related chlorinated compounds. DDT is known for its persistence and its tendency to bioaccumulate in fatty tissues. tandfonline.comethz.ch Its degradation in the environment proceeds through several key pathways, influenced by aerobic and anaerobic conditions.

Under aerobic conditions, the primary transformation of DDT is dehydrochlorination to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE). tandfonline.com This metabolite is often more persistent than the parent compound. cdc.gov Conversely, anaerobic conditions favor the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). tandfonline.comhilarispublisher.com Both DDE and DDD are major environmental metabolites of DDT. hilarispublisher.com

Further microbial degradation can occur, though typically at a slow rate. tandfonline.com For instance, DDD can be further metabolized through pathways involving hydroxylation and ring cleavage. dergipark.org.tr One significant downstream metabolite is 2,2-bis(p-chlorophenyl)acetic acid (DDA), a more polar compound formed through the oxidation of intermediates like 2,2-bis(chlorophenyl)ethanol (DDOH). tandfonline.comdss.go.th The formation of DDA represents a critical step in the detoxification pathway as it is more water-soluble and thus more readily excreted by organisms. dss.go.th Ligninolytic fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to degrade DDT, in some cases leading to mineralization (the complete breakdown to CO2). tandfonline.com

Photodegradation Mechanisms of Aryl-Halogenated Diols

Photodegradation is a significant abiotic process that can contribute to the transformation of aryl-halogenated compounds in the environment. The fundamental mechanism involves the absorption of light energy, typically in the UV spectrum, which can lead to the cleavage of the carbon-halogen bond. mdpi.comresearchgate.net For aryl halides, this process often initiates via a single electron transfer, generating a highly reactive aryl radical. mdpi.comresearchgate.net

The general process for an aryl halide can be summarized as follows:

Photoexcitation: The aryl halide molecule absorbs a photon, promoting it to an excited state.

Electron Transfer/Bond Cleavage: In the excited state, the carbon-halogen bond becomes susceptible to cleavage. This can occur through homolytic fragmentation, yielding an aryl radical and a halogen radical. frontiersin.org

Radical Reactions: The resulting aryl radical is highly reactive and can undergo several subsequent reactions, such as hydrogen atom abstraction from the surrounding medium (e.g., water or organic matter) to form a dehalogenated arene. mdpi.com

In the context of an aryl-halogenated diol like 1,1-Bis(4-chlorophenyl)-1,2-ethanediol, photodegradation would likely target the C-Cl bonds on the phenyl rings. The presence of hydroxyl groups might influence the photochemistry, but the primary photodegradation pathway is expected to be the reductive dehalogenation of the chlorophenyl moieties. This process would lead to the formation of less chlorinated analogues and, eventually, the parent diphenyl ethanediol structure if dehalogenation is complete. The efficiency of this process in natural environments depends on various factors, including the intensity of sunlight, the presence of photosensitizing substances (like dissolved organic matter), and the environmental matrix. researchgate.net

Biodegradation Studies and Microbial Transformation Processes

Direct biodegradation studies on this compound are not extensively documented. However, the microbial transformation processes can be inferred from research on its structural analogues, primarily DDT metabolites like DDD and DDOH. Microorganisms, including bacteria and fungi, possess a diverse array of enzymes capable of transforming persistent organic pollutants. mdpi.commdpi.com

Microbial degradation of chlorinated aromatics can proceed via several mechanisms: nih.gov

Reductive Dechlorination: Under anaerobic conditions, chlorine atoms are removed and replaced by hydrogen atoms. This is a key initial step in the breakdown of many organochlorine compounds. hilarispublisher.com

Oxidative Degradation: Aerobic microorganisms utilize oxygenases to incorporate oxygen atoms into the aromatic ring, destabilizing it and leading to ring cleavage. nih.gov This is a critical step for the complete mineralization of the compound. nih.gov

Hydroxylation: Monooxygenase or dioxygenase enzymes can introduce hydroxyl groups onto the molecule, increasing its polarity and susceptibility to further degradation. nih.gov

For a compound like this compound, which already possesses hydroxyl groups, microbial attack could be initiated at several sites. Bacteria such as Pseudomonas putida have been shown to degrade DDT analogues. nih.gov For example, the transformation of the related compound DDD by Ralstonia eutropha has been observed to proceed through a meta-fission pathway following initial enzymatic reactions. nih.gov Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent pollutants due to their non-specific extracellular lignin-modifying enzymes. tandfonline.com It is plausible that such organisms could oxidize the existing alcohol groups of the diol or attack the chlorinated aromatic rings.

Stability and Reactivity in Environmental Compartments

The environmental stability and reactivity of this compound are dictated by its chemical structure. The bis(4-chlorophenyl) moiety confers significant stability and hydrophobicity, similar to DDT, suggesting a tendency for persistence and sorption to organic matter in soil and sediments. tandfonline.com

Soil and Sediment: Due to its low water solubility and lipophilic character (inferred from its structure), the compound is expected to partition strongly to soil and sediment. In these compartments, it would be subject to slow microbial degradation under both aerobic and anaerobic conditions. Its mobility in soil would likely be low.

Aquatic Systems: While the parent structure is hydrophobic, the presence of two hydroxyl groups in the ethanediol chain increases its polarity compared to DDT or DDE. This may result in slightly higher water solubility and a greater potential for leaching from contaminated soils into groundwater or transport in surface waters. dss.go.th In the aqueous phase, it would be subject to photodegradation, especially in the upper sunlit layers of water bodies. Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions.

Atmosphere: The compound's low volatility suggests that long-range atmospheric transport is unlikely to be a major fate process.

Formation of Environmental Metabolites and Transformation Products

Based on the known degradation pathways of related compounds, several potential environmental metabolites and transformation products of this compound can be predicted. These transformations would primarily involve oxidation of the diol group, dehalogenation of the aromatic rings, and eventual ring cleavage.

The initial steps of degradation could lead to the formation of intermediates through oxidation or dechlorination. For example, oxidation of one or both alcohol functionalities would yield corresponding aldehydes, ketones, or carboxylic acids. Photochemical or microbial reductive dechlorination would produce less chlorinated versions of the parent diol. More extensive degradation by specialized microorganisms could lead to the cleavage of the aromatic rings, ultimately breaking the compound down into simpler molecules. dergipark.org.tr

Below is a table of potential transformation products and the processes that could form them.

| Potential Transformation Product | Formation Pathway/Reaction | Significance |

|---|---|---|

| 1-(4-chlorophenyl)-2-(4-chlorophenyl)-2-oxoethanol | Oxidation of a secondary alcohol group | Initial oxidative metabolite |

| Bis(4-chlorophenyl)ethanedione | Oxidation of both alcohol groups | Further oxidation product |

| Bis(4-chlorophenyl)acetic acid (DDA) | Oxidative cleavage of the C-C bond in the diol | A known, more polar metabolite of DDT pathway dss.go.th |

| 4-chlorobenzoic acid | Ring cleavage and subsequent degradation | Indicator of aromatic ring breakdown dergipark.org.tr |

| 1-(4-chlorophenyl)-1-phenyl-1,2-ethanediol | Reductive dechlorination (photochemical or microbial) | Less chlorinated, potentially less toxic intermediate |

| 4,4'-dichlorobenzophenone (B107185) (DBP) | Oxidative transformation | A known intermediate in DDT degradation pathways dss.go.th |

Advanced Applications in Organic Synthesis and Materials Science

Chiral Building Blocks in Complex Molecule Synthesis

The utility of chiral diols as building blocks in the asymmetric synthesis of complex molecules is a well-established principle in organic chemistry. However, specific examples detailing the application of 1,1-Bis(4-chlorophenyl)-1,2-ethanediol in this capacity are not extensively documented.

Intermediates in Fine Chemical Production

Closely related chiral vicinal diols serve as crucial intermediates in the production of high-value fine chemicals, particularly pharmaceuticals. For instance, the related compound, (R)-p-chlorophenyl-1,2-ethanediol ((R)-pCPED), is a key intermediate in the synthesis of (R)-eliprodil, a neuroprotective agent used in the treatment of ischemic stroke. The synthesis of such intermediates often requires high enantiomeric purity and yield.

To achieve this, bi-enzymatic catalysis has been explored for the production of (R)-pCPED. This process can involve the enantioconvergent hydrolysis of a racemic starting material, such as racemic p-chlorostyrene oxide (rac-pCSO), using a pair of complementary epoxide hydrolases. Research has focused on optimizing reaction conditions, including the ratio of the two enzymes and their addition mode, to maximize the space-time yield and enantiomeric excess of the final diol product.

Table 1: Optimized Bi-enzymatic Hydrolysis for (R)-pCPED Production

| Parameter | Optimized Condition/Value |

| Enzymes | PvEH1Z4X4-59 and RpEHF361V |

| Cell Weight Ratio (E. coli expressing enzymes) | 20:1 |

| Substrate Concentration | 300 mM rac-pCSO |

| Reaction Time | 5 hours |

| Enantiomeric Excess (eep) | 87.8% |

| Yield | 93.4% |

| Space-Time Yield (STY) | 8.63 g/L/h |

This data pertains to the synthesis of the related compound (R)-p-chlorophenyl-1,2-ethanediol.

Catalytic Roles in Organic Reactions

The direct catalytic application of this compound in organic reactions is not well-documented. However, the processes used to synthesize related diols often employ catalysis. For example, the production of (R)-p-chlorophenyl-1,2-ethanediol utilizes a bi-enzymatic system where two distinct epoxide hydrolases work in concert to resolve a racemic epoxide. This approach, while not using the diol as a catalyst, highlights the importance of catalysis in the synthesis of chiral diols.

Theoretical Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor groups, are often investigated for their NLO properties.

A theoretical framework for exploring these properties typically involves quantum chemical calculations to determine key parameters like molecular polarizability and hyperpolarizability. While general studies on various organic chromophores exist, specific theoretical or experimental exploration of the nonlinear optical properties of this compound has not been found in the surveyed literature. The study of NLO properties often focuses on molecules with significant charge-transfer characteristics, which may not be a prominent feature of this specific ethanediol.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry necessitates the development of new synthetic pathways for 1,1-Bis(4-chlorophenyl)-1,2-ethanediol that minimize waste and energy consumption. Current methods often rely on traditional multi-step processes that may involve hazardous reagents. Future research should focus on innovative strategies that offer improved efficiency and environmental compatibility.

Key areas for exploration include:

Photocatalytic C-C Bond Formation: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. beilstein-journals.orgrsc.org Research into the photocatalytic coupling of benzylic alcohols could lead to a direct and sustainable synthesis of vicinal diols like this compound. rsc.org This approach avoids the use of harsh reagents and often proceeds at room temperature, aligning with the principles of green chemistry.

Flow Chemistry Synthesis: Transitioning from batch to continuous-flow synthesis can offer significant advantages in terms of safety, scalability, and process control. acs.org Developing a continuous-flow process for the synthesis of diaryl furans and related precursors could be adapted for the production of diaryl diols, potentially reducing reaction times and improving yields. acs.org

Use of Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as environmentally benign reaction media. rsc.org Investigating the synthesis of precursors or the final diol product in DES could offer a recyclable and non-toxic alternative to conventional volatile organic solvents. rsc.org These solvents have been shown to be effective in various organic transformations, including the synthesis of thioamide derivatives. rsc.org

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, energy efficiency. beilstein-journals.orgrsc.org | C-C bond formation from benzylic alcohols. rsc.org |

| Continuous-Flow Synthesis | Enhanced safety, scalability, precise process control, reduced waste. acs.org | Synthesis of diaryl intermediates. acs.org |

| Deep Eutectic Solvents | Environmentally benign, recyclable, non-toxic, can enhance reactivity. rsc.org | Green synthesis of heterocyclic precursors. rsc.org |

In-depth Investigations into Stereoselective Transformations

The presence of stereocenters in this compound means that controlling its three-dimensional structure is crucial for potential applications in areas like asymmetric synthesis. Future work should concentrate on achieving high levels of stereocontrol in its synthesis and subsequent transformations.

Promising research avenues include:

Asymmetric Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral diols, have proven highly effective in a variety of asymmetric reactions. nih.govresearchgate.netnih.gov Developing organocatalytic methods for the asymmetric aldol (B89426) reaction or related C-C bond-forming reactions could provide access to enantiomerically pure this compound. nih.govresearchgate.net

Biocatalytic Approaches: Enzymes, particularly epoxide hydrolases, offer a powerful route for the enantioconvergent hydrolysis of racemic epoxides to yield chiral diols. nih.govnih.gov The application of a dual-enzyme system has been shown to produce (R)-p-chlorophenyl-1,2-ethanediol with high enantiomeric excess and yield from the corresponding racemic styrene (B11656) oxide. nih.govnih.gov This strategy could be adapted for the synthesis of the target compound.

Catalytic Asymmetric Dihydroxylation: While typically used for alkenes, exploring novel catalytic systems for the direct asymmetric dihydroxylation of substituted styrenes or related precursors could provide a direct and efficient route to the chiral diol.

| Method | Key Principle | Potential Outcome for Diol Synthesis |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to induce enantioselectivity. researchgate.netnih.gov | Enantioselective synthesis of chiral 1,2- and 1,3-diols. nih.govnih.gov |

| Bi-enzymatic Catalysis | Combination of two enzymes with complementary stereoselectivity. nih.gov | Enantioconvergent hydrolysis of a racemic precursor to a single enantiomer diol. nih.govnih.gov |

| Chiral Ligand-Metal Catalysis | Formation of a chiral environment around a metal center to control stereochemistry. | Diastereoselective C(sp3)–H arylation for synthesis of 1,2-diaryl-1,2-syn-diols. nih.gov |

Exploration of Advanced Catalytic Systems for Diol Chemistry

Advancing the chemistry of this compound and related compounds relies heavily on the discovery and implementation of novel catalytic systems. These systems can enable selective functionalization, improve reaction efficiency, and open pathways to new derivatives.

Future research should target:

Organocatalyzed Functionalization: Polyols often present challenges in site-selective functionalization. rsc.orgrsc.org Organocatalysts based on borinic acid or chiral diols can create a chiral environment that allows for the selective transformation of one hydroxyl group over another. nih.govrsc.org This would be invaluable for the controlled derivatization of this compound.

Photoredox/Transition Metal Dual Catalysis: Combining photoredox catalysis with transition metal catalysis can unlock novel reactivity. beilstein-journals.org This dual approach could be employed for C-S or C-C bond-forming reactions at the diol backbone, leading to new classes of derivatives. beilstein-journals.org

Palladium-Iodide Based Catalysis: PdI2-based systems have shown versatility in various carbonylation reactions, including the synthesis of cyclic carbonates from 1,2- and 1,3-diols. mdpi.com Applying such catalytic systems to this compound could yield valuable cyclic derivatives.

| Catalyst Type | Reaction Type | Application to Diol Chemistry |

| Chiral Borinic Acid | Regioselective Acylation/Tosylation | Selective functionalization of one hydroxyl group in the diol. rsc.org |

| Photoredox Catalysts (e.g., [Ru(bpy)3]Cl2) | Carbon-Heteroatom Bond Formation | Synthesis of sulfur-containing derivatives. beilstein-journals.org |

| Palladium Iodide (PdI2) | Oxidative Cyclocarbonylation | Synthesis of cyclic carbonates from the diol. mdpi.com |

| Organocatalysts (e.g., (S)-diphenylprolinol) | Electrophilic Chlorination | Regioselective chlorination of the aromatic rings. nih.gov |

Comprehensive Environmental Fate Modeling and Remediation Strategies

Given the presence of chlorinated aromatic rings, a structure often associated with environmental persistence, a thorough understanding of the environmental fate of this compound is imperative. nih.gov Predictive modeling and the development of effective remediation strategies are critical research areas.

Key directions for future study include:

Developing Predictive Models: Environmental fate models (EFMs) are essential for estimating the distribution and persistence of chemicals in various environmental compartments (air, water, soil). researchgate.netmdpi.com Future work should focus on developing specific EFMs for this compound, considering processes like biodegradation, photolysis, and bioaccumulation. researchgate.netmdpi.comnih.gov Modeling approaches used for complex mixtures like short-chain chlorinated paraffins (SCCPs) could inform this work. researchgate.net

Investigating Biodegradation Pathways: Identifying microorganisms capable of degrading this compound is a crucial step toward bioremediation. Research similar to that on the transformation of DDD by Ralstonia eutropha could reveal potential metabolic pathways. nih.gov This involves identifying metabolites to propose a degradation mechanism. nih.gov

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are a promising technology for the degradation of persistent organic pollutants. Research into the efficacy of AOPs for the complete mineralization of this compound would be a valuable contribution to water treatment technologies.

| Research Area | Objective | Methodological Approach |

| Environmental Fate Modeling | Predict the persistence and distribution of the compound in the environment. researchgate.net | Develop multimedia compartmental models, considering factors like temperature and proximity to sources. mdpi.comresearchgate.net |

| Bioremediation | Identify and utilize microorganisms for degradation. | Isolate and characterize bacterial strains, identify metabolic products to elucidate degradation pathways. nih.gov |

| Advanced Oxidation Processes | Achieve complete chemical degradation in contaminated water. | Investigate photocatalysis, Fenton, and ozonation-based processes. |

Design and Synthesis of Functional Derivatives with Tunable Properties

The diol functional groups and aromatic rings of this compound serve as excellent handles for chemical modification. The design and synthesis of novel derivatives with specific, tunable properties could unlock new applications.

Future research should explore:

Ester and Ether Derivatives: The synthesis of ester and ether derivatives of the hydroxyl groups is a straightforward way to modify the compound's polarity, solubility, and biological activity. researchgate.net

Heterocyclic Derivatives: Incorporating the diaryl ethanediol backbone into heterocyclic systems, such as pyrazolidine-3,5-diones or imidazoles, could lead to compounds with novel biological activities. researchgate.netderpharmachemica.com For example, derivatives of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (B14270674) have been investigated as potential inhibitors of bacterial cell wall biosynthesis. researchgate.net

Coordination Complexes: The diol moiety can act as a ligand for metal ions, forming coordination complexes. The synthesis and characterization of such complexes could lead to new materials with interesting catalytic or electronic properties. For instance, dicopper(II) tetrabromide complexes with imidazolone-based ligands have been structurally characterized. mdpi.com

| Derivative Class | Synthetic Approach | Potential Properties/Applications |

| Ester Derivatives | Reaction with acyl chlorides or carboxylic acids. researchgate.net | Modified solubility, potential for anticonvulsant or other biological activities. researchgate.net |

| Pyrazolidinedione Analogs | Condensation reactions to form the heterocyclic ring. researchgate.net | Potential antibacterial agents targeting enzymes like MurB. researchgate.net |

| Imidazole Derivatives | Multi-step synthesis starting from the diol or its precursors. derpharmachemica.com | Potential anti-inflammatory and antimicrobial agents. derpharmachemica.com |

| Metal Complexes | Reaction with metal salts (e.g., CuBr2). mdpi.com | Novel catalytic, electronic, or material properties. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-bis(4-chlorophenyl)-1,2-ethanediol, and how do reaction conditions influence yield and selectivity?

- The compound can be synthesized via photocatalytic cross-Pinacol coupling reactions using aldehydes like 4-chlorobenzaldehyde. For example, GaN nanowires (NWs) under vacuum conditions achieved a 69% yield of this compound. Reaction parameters such as solvent choice, catalyst type (e.g., p-GaN vs. n-GaN NWs), and aldehyde electronic properties (e.g., electron-deficient vs. electron-rich substituents) critically influence selectivity and yield .

- Alternative methods include microbial oxidative resolution of racemic diols using Sphingomonas sp. HXN-200 cells, which provides enantiopure diols (>98% ee) through regio- and stereoselective oxidation .

Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are essential for characterization?

- Chiral chromatography (e.g., HPLC with chiral columns) and polarimetry are used to determine enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, identifies proton environments and confirms the diol structure. Mass spectrometry (MS) and X-ray crystallography validate molecular weight and spatial arrangement, respectively .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Safety Data Sheets (SDS) advise using personal protective equipment (PPE), including nitrile gloves and lab coats, due to potential skin/eye irritation. The compound should be stored in a cool, dry environment away from oxidizers. Spills require neutralization with inert absorbents and disposal in compliance with hazardous waste regulations .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

- The 4-chlorophenyl group enhances reactivity and binding affinity in biological systems. For example, molecular docking studies of analogs like 1,2-bis(4-fluorophenyl)-1,2-ethanediol revealed interactions with SARS-CoV-2 spike glycoprotein residues (e.g., hydrogen bonding with ASN-501). Chlorine’s electronegativity and steric effects may improve target engagement compared to methyl or methoxy substituents .

Q. What methodological challenges arise in reconciling contradictory data between microbial and chemical synthesis outcomes?

- Discrepancies in enantioselectivity (e.g., microbial oxidation vs. chemical catalysis) often stem from differences in reaction mechanisms. For instance, microbial systems may overoxidize diols to hydroxy acids, while chemical methods face racemization risks. Researchers should optimize pH, temperature, and co-solvents to align outcomes. Comparative kinetic studies and DFT calculations can resolve mechanistic contradictions .

Q. What computational strategies are effective for predicting the interaction of this compound with viral proteins?

- Molecular dynamics (MD) simulations and LigPlot+ analyses map binding interactions. For example, docking studies with SARS-CoV-2 spike protein identified hydrophobic interactions with PRO-491 and hydrogen bonds with ASN-501. Free energy calculations (e.g., MM-GBSA) quantify binding affinities, guiding structure-activity relationship (SAR) optimization .

Q. How can enantioselective synthesis be scaled while maintaining optical purity for pharmaceutical applications?

- Continuous-flow reactors with immobilized biocatalysts (e.g., Sphingomonas sp. cells) improve scalability. Process intensification via microwave-assisted synthesis or photoredox catalysis reduces racemization. Monitoring ee% with inline spectroscopic tools (e.g., Raman) ensures quality control during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.